molecular formula C17H20Cl2N2O2 B4418615 N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

Cat. No.: B4418615
M. Wt: 355.3 g/mol
InChI Key: MIBCLTCIHKDRIY-UHFFFAOYSA-N
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Description

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a methoxy group, and a chloro-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde with pyridin-2-ylmethanamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets in cells. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • N-methyl-1-naphthalenemethylamine hydrochloride
  • 4-chlorobenzophenone

Uniqueness

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2.ClH/c1-3-8-22-17-15(18)9-13(10-16(17)21-2)11-19-12-14-6-4-5-7-20-14;/h3-7,9-10,19H,1,8,11-12H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBCLTCIHKDRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Reactant of Route 6
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

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